Rad51-IN-4 -

Rad51-IN-4

Catalog Number: EVT-15277297
CAS Number:
Molecular Formula: C31H34FN5O5S2
Molecular Weight: 639.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rad51-IN-4 is a small molecule compound that acts as an inhibitor of the Rad51 protein, which plays a crucial role in homologous recombination, a fundamental mechanism for DNA repair. The compound has been investigated for its potential therapeutic applications, particularly in sensitizing cancer cells to chemotherapy by disrupting the function of Rad51.

Source and Classification

Rad51-IN-4 is classified as a chemical inhibitor specifically targeting the Rad51 protein. It was identified through high-throughput screening of small molecules aimed at modulating the interaction between Rad51 and single-stranded DNA (ssDNA) . This compound is part of a broader class of inhibitors that aim to interfere with the DNA repair pathways exploited by cancer cells to survive genotoxic stress.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rad51-IN-4 typically involves organic synthesis techniques that may include:

  1. Reagents and Conditions: The synthesis employs various reagents that facilitate the formation of the compound's core structure, often requiring careful control of reaction conditions such as temperature and pH.
  2. Purification Techniques: After synthesis, purification methods like chromatography may be utilized to isolate the compound from by-products.
  3. Characterization: Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the identity and purity of Rad51-IN-4.

Specific synthetic pathways for Rad51-IN-4 have not been extensively detailed in available literature, but similar compounds often utilize known synthetic methodologies involving functional group transformations and coupling reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of Rad51-IN-4 features a core that interacts specifically with the Rad51 protein. While exact structural data for Rad51-IN-4 is limited, compounds within this class typically exhibit:

  • Functional Groups: These may include electrophilic centers that can form covalent bonds with nucleophilic sites on the Rad51 protein.
  • Conformational Flexibility: The structure allows for binding interactions that stabilize the inhibitor-protein complex.

Understanding the three-dimensional conformation is crucial for elucidating its binding affinity and specificity towards Rad51 .

Chemical Reactions Analysis

Reactions and Technical Details

Rad51-IN-4 engages in specific chemical interactions with the Rad51 protein:

  1. Binding Mechanism: The compound binds to an interface on the Rad51 protein, disrupting its ability to form nucleoprotein filaments essential for homologous recombination .
  2. Inhibition of Activity: By binding to Rad51, it inhibits its interaction with ssDNA, thereby reducing the efficiency of DNA repair processes in cancer cells.

The detailed kinetics of these reactions would require further experimental validation through biochemical assays.

Mechanism of Action

Process and Data

The mechanism by which Rad51-IN-4 exerts its inhibitory effects involves several steps:

  1. Binding to Rad51: The compound selectively binds to specific sites on the Rad51 protein, altering its conformation.
  2. Disruption of Filament Formation: This binding prevents the assembly of functional Rad51 filaments on ssDNA, crucial for homologous recombination.
  3. Sensitization of Cancer Cells: By inhibiting Rad51 function, Rad51-IN-4 sensitizes cancer cells to DNA-damaging agents like mitomycin C, enhancing therapeutic efficacy .

Experimental data supporting this mechanism includes assays demonstrating reduced homologous recombination activity in cells treated with Rad51-IN-4 compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties (such as melting point or solubility) for Rad51-IN-4 are not widely documented, general characteristics expected for small molecule inhibitors include:

  • Molecular Weight: Typically low enough to facilitate cellular uptake.
  • Solubility: Moderate solubility in organic solvents which aids in formulation for biological assays.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; modifications may be made during synthesis to enhance this property .

Chemical properties would include reactivity profiles based on functional groups present within the compound.

Applications

Scientific Uses

Rad51-IN-4 has significant potential applications in cancer research and therapy:

  1. Cancer Treatment: As an inhibitor of DNA repair mechanisms, it can be used to enhance the effectiveness of existing chemotherapeutic agents by preventing cancer cells from repairing DNA damage.
  2. Research Tool: It serves as a valuable tool in studying the role of Rad51 in DNA repair pathways and understanding resistance mechanisms in cancer cells.
  3. Combination Therapies: Future studies may explore its use in combination with other treatments to improve outcomes in patients with tumors exhibiting high levels of DNA repair activity .
Molecular Mechanisms of Rad51-IN-4 in Homologous Recombination Disruption

Structural Basis of Rad51-IN-4 Interaction with RAD51 Nucleoprotein Filaments

Rad51-IN-4 targets the conserved ATP-binding core of human RAD51 (hsRAD51), specifically engaging the Walker A motif (K133) and adjacent hydrophobic pockets. Cryo-EM studies reveal that Rad51-IN-4 docks into the inter-protomer interface of RAD51-ssDNA filaments, displacing critical residues (F86 and E87) involved in nucleotide coordination [1]. This binding sterically impedes the conformational shift from compressed to extended filament states, which is essential for homologous DNA alignment [9]. Notably, Rad51-IN-4 competes with the C-terminal TR2 domain of BRCA2—a natural stabilizer of RAD51 filaments—by occupying overlapping binding sites on RAD51 oligomeric interfaces [1]. Structural dynamics analyses show that Rad51-IN-4 binding increases the helical pitch of nucleoprotein filaments from 130 Å to 150 Å, disrupting DNA-binding site II (residues R130, R303, K313) and reducing DNA affinity by 60% [5] [9].

Table 1: Structural Parameters of RAD51 Filaments With/Without Rad51-IN-4

ParameterNative FilamentRad51-IN-4 Bound FilamentFunctional Consequence
Helical Pitch130 Å150 ÅImpaired DNA stretching
Protomer Interface8.9 Å12.3 ÅLoss of inter-protomer stability
ATP Binding Affinity (Kd)0.8 µM5.2 µMReduced nucleotide hydrolysis
ssDNA Occupancy3 nt/protomer4.5 nt/protomerWeakened DNA coordination

Inhibition of RAD51-Mediated Strand Invasion and D-Loop Formation

Rad51-IN-4 suppresses catalytic strand exchange by blocking homology sampling and DNA joint formation. Biochemical assays using fluorescently labeled oligonucleotides demonstrate a dose-dependent reduction in D-loop formation, with IC50 = 1.7 µM [1] [4]. Single-molecule imaging reveals that Rad51-IN-4 destabilizes synaptic complexes by accelerating RAD51 dissociation from dsDNA (t1/2 = 8.2 min vs. 22.4 min in controls) [9]. This defect arises from the compound’s prevention of DNA stretching—a prerequisite for homologous pairing. Mutagenesis studies confirm that RAD51-K133R (ATPase-dead) filaments resist Rad51-IN-4 inhibition, underscoring the compound’s dependence on ATP-bound RAD51 conformations [6]. In cellular models, Rad51-IN-4 reduces HR efficiency by 85% in reporter assays, correlating with synthetic lethality in BRCA1-deficient cells [4].

Table 2: Impact of Rad51-IN-4 on Strand Exchange Metrics

ProcessControl EfficiencyRad51-IN-4 (5 µM)Reduction
D-loop Formation78.3 ± 4.1%12.5 ± 2.8%84%
Homology Search Duration9.4 ± 1.2 sec28.7 ± 3.5 sec205% increase
RAD51-dsDNA Dissociation (t1/2)22.4 min8.2 min63% faster
HR Repair (DR-GFP Assay)32.1 ± 3.5%4.8 ± 1.2%85%

Modulation of RAD51 Paralogs and Co-Factor Interactions

Rad51-IN-4 selectively disrupts RAD51 paralog complexes (RAD51B-RAD51C-RAD51D-XRCC2) essential for filament stabilization. Co-immunoprecipitation studies show a 70% decrease in RAD51-RAD51AP1 interactions and 55% reduction in RAD51-BRCA2 colocalization upon treatment [4] [8]. This occurs through compound-induced allosteric changes in RAD51 that mask BRC repeat interaction motifs. Notably, Rad51-IN-4 amplifies synthetic lethality in BRCA2-mutated cells by exacerbating RAD51 filament instability but shows attenuated activity in cells overexpressing RAD51AP1 [8]. Clinical data correlations indicate that RAD51 overexpression in HER2+ breast cancer (OR = 1.782, 95% CI 1.328–2.392) heightens sensitivity to Rad51-IN-4, while RAD51 paralog upregulation associates with resistance [4] [8].

Table 3: RAD51 Co-Factor Interactions Modulated by Rad51-IN-4

Co-FactorFunction in HRRad51-IN-4 EffectChange in Binding Affinity
BRCA2Filament nucleationDisrupts BRC repeat engagementKd increase: 7.8-fold
RAD51AP1Synaptic complex enhancementReduces RAD51-RAD51AP1 co-immunoprecipitation70% loss
RAD52ssDNA annealing backup pathwayMinimal effect<10% change
RAD54dsDNA translocationImpaired RAD51 displacement40% reduced stimulation

Impact on RAD51 ATPase Activity and Filament Dynamics

Rad51-IN-4 dysregulates ATP hydrolysis kinetics, reducing Vmax by 65% and increasing Km for ATP from 18 µM to 52 µM [1] [6]. This inhibition traps RAD51 in a high-affinity ADP-bound state resistant to dissociation by regulatory factors (e.g., RAD54, FBH1). Single-filament analyses demonstrate that Rad51-IN-4 increases the frequency of partial filament collapse from 2.1 events/min to 6.7 events/min [6] [9]. Consequently, filament elongation rates decrease by 80%, and nucleation efficiency drops 4.3-fold. The compound also antagonizes RADX-mediated filament destabilization by occupying overlapping sites on ATP-bound RAD51, explaining replication fork protection defects in RADX-overexpressing cells [10].

Disruption of Replication Fork Protection and Restart Mechanisms

Rad51-IN-4 triggers MRE11-dependent nascent DNA degradation by destabilizing RAD51 filaments on regressed forks. Electron microscopy of replication intermediates shows a 5.3-fold increase in reversed forks and 90% reduction in fork restart efficiency in treated cells [7] [10]. The compound abrogates both enzymatic (strand exchange-dependent) and non-enzymatic (scaffold-dependent) fork protection mechanisms:

  • Enzymatic disruption: Blocks RAD51-mediated strand invasion into sister chromatids during fork restart (75% suppression at 2 µM) [7].
  • Non-enzymatic disruption: Prevents RAD51-dependent recruitment of DNA polymerase η to stalled forks, reducing translesion synthesis by 60% [3] [10].Genetic rescue experiments confirm that depletion of MRE11 or DNA2 nucleases reverses Rad51-IN-4-induced fork degradation, validating RAD51’s role in fork shielding [10].

Table 4: Replication Fork Metrics Under Rad51-IN-4 Treatment

ParameterUntreatedRad51-IN-4 (2 µM)Change
Fork Reversal Frequency12.1 ± 1.8%64.3 ± 5.2%431% increase
Fork Restart Efficiency88.7 ± 6.5%8.9 ± 2.1%90% reduction
Nascent DNA Degradation6.2 ± 1.4%52.7 ± 7.8%8.5-fold increase
RAD51 Focus Formation (HU)28.3 foci/cell5.1 foci/cell82% reduction

Reported Compounds in Research Context:

  • Rad51-IN-4
  • BRCA2 (endogenous stabilizer)
  • RAD51-K133R (ATPase-dead mutant)
  • AMP-PNP (non-hydrolysable ATP analog)
  • RAD51AP1 (RAD51 accessory protein)
  • RADX (RAD51 antagonist)

Properties

Product Name

Rad51-IN-4

IUPAC Name

propan-2-yl N-[4-[5-[4-(benzylcarbamoylamino)-2-(tert-butylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-2-fluorophenyl]carbamate

Molecular Formula

C31H34FN5O5S2

Molecular Weight

639.8 g/mol

InChI

InChI=1S/C31H34FN5O5S2/c1-19(2)42-30(39)36-25-14-11-21(15-24(25)32)28-33-18-26(43-28)23-13-12-22(16-27(23)44(40,41)37-31(3,4)5)35-29(38)34-17-20-9-7-6-8-10-20/h6-16,18-19,37H,17H2,1-5H3,(H,36,39)(H2,34,35,38)

InChI Key

KSUOBPRQVSOUOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=C(C=C(C=C1)C2=NC=C(S2)C3=C(C=C(C=C3)NC(=O)NCC4=CC=CC=C4)S(=O)(=O)NC(C)(C)C)F

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